molecular formula C12H12N2O4 B12896618 Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate CAS No. 78620-34-5

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate

Cat. No.: B12896618
CAS No.: 78620-34-5
M. Wt: 248.23 g/mol
InChI Key: XFXBIHJASCXVMA-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate is a synthetic benzofuran derivative designed for chemical and pharmaceutical research applications. This compound features a benzofuran core, a structure recognized for its significance in medicinal chemistry due to its prevalence in biologically active molecules . The molecule integrates both a hydrazine-carboxylate and a carbonyl hydrazide functional group, a structural motif found in key intermediates used for developing novel therapeutic agents. For instance, benzofuran-2-carbohydrazide serves as a crucial precursor in synthesizing various hydrazone ligands and complex molecules evaluated for their antitubercular properties and other biological activities. Researchers utilize related benzofuran carbohydrazide intermediates to create diverse chemical libraries, including hydrazone-based ligands and their metal complexes, for screening against specific biological targets . The structural flexibility of this compound class makes it a valuable scaffold in drug discovery, particularly for generating molecules with potential anticancer and antimicrobial activities . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

78620-34-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl N-(1-benzofuran-2-carbonylamino)carbamate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)14-13-11(15)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

XFXBIHJASCXVMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate typically involves the reaction of benzofuran-2-carboxylic acid with ethyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety (–NH–NH–) acts as a nucleophile, enabling reactions with electrophilic agents.

Reaction PartnerConditionsProductKey Features
Alkyl halides (e.g., CH₃I)Basic conditions (e.g., K₂CO₃), ethanol, refluxN-Alkylated hydrazine derivativesSubstitution occurs at the hydrazine nitrogen, forming stable alkylated products .
Acyl chloridesRoom temperature, dichloromethaneBis-acylated hydrazinesSequential acylation enhances steric bulk and modifies solubility.

Condensation Reactions

The carbonyl group participates in condensation reactions to form hydrazones or Schiff bases.

ReactantConditionsProductApplications
Aromatic aldehydes (e.g., benzaldehyde)Acidic catalyst (HCl), ethanol, refluxHydrazone derivativesThese derivatives are intermediates for synthesizing heterocyclic compounds .
Ketones (e.g., acetone)Thermal conditions, solvent-freeCyclic hydrazidesPotential precursors for bioactive molecules.

Cycloaddition and Heterocycle Formation

The benzofuran ring and hydrazine group facilitate cycloaddition reactions.

Reaction TypeConditionsProductStructural Notes
Diels-AlderHigh-temperature reflux, dienophiles (e.g., maleic anhydride)Fused bicyclic compoundsBenzofuran acts as a diene, forming six-membered rings.
Pyrazole synthesisReflux with α,β-unsaturated ketones (e.g., methyl 2,4-dioxobutanoate)Pyrazole-3-carboxylate derivativesAnalogous to methods reported for methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate .

Acid/Base-Mediated Transformations

The compound undergoes pH-dependent structural changes:

ConditionReactionOutcome
Strong acid (e.g., H₂SO₄)Hydrolysis of the ethyl carboxylateFormation of free hydrazine-carboxylic acid
Strong base (e.g., NaOH)Deprotonation of the hydrazine NHEnhanced nucleophilicity for further reactions .

Industrial-Scale Modifications

Large-scale reactions employ optimized protocols:

ProcessTechnologyAdvantage
Continuous flow synthesisFlow reactorsImproved yield (85–90%) and reduced reaction time .
Catalytic hydrogenationPd/C, H₂ gasSelective reduction of carbonyl groups without affecting the benzofuran ring.

Comparative Reactivity Table

Key functional groups and their reactivity:

Functional GroupReactivityExample Reaction
Hydrazine (–NH–NH–)Nucleophilic substitutionAlkylation with methyl iodide
Benzofuran carbonylElectrophilic substitutionCondensation with aldehydes
Ethoxycarbonyl (–OCOOEt)Hydrolysis/transesterificationAcid-catalyzed ester cleavage

This compound’s multifunctional design enables its use as a versatile building block in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and asymmetric reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate has the molecular formula C12H12N2O4C_{12}H_{12}N_2O_4 and a molecular weight of approximately 248.23 g/mol. The compound features a benzofuran moiety, which is known for its diverse pharmacological profiles, including antimicrobial and anticancer activities .

Synthesis of Derivatives

One of the primary applications of this compound lies in its role as a precursor for synthesizing various derivatives. For example, it has been used to create pyrazole derivatives, which exhibit significant antimicrobial activity . The synthesis typically involves the reaction of the compound with hydrazine hydrate under acidic conditions, leading to the formation of substituted pyrazoles.

Table 1: Synthesis of Pyrazole Derivatives

CompoundStarting MaterialReaction ConditionsYield (%)
Pyrazole 1This compoundHydrazine hydrate in ethanol85%
Pyrazole 2This compoundAcetic acid reflux90%

Biological Evaluations

Research has highlighted the biological potential of compounds derived from this compound. Studies indicate that these derivatives can act as effective inhibitors for various biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several benzofuran derivatives synthesized from this compound. The results showed that these compounds exhibited significant activity against a range of bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Inhibition of Carbonic Anhydrase

Another notable application is the exploration of benzofuran-based carboxylic acids as inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including cancer. Compounds derived from this compound have been shown to inhibit specific isoforms of carbonic anhydrase with submicromolar potency, indicating their potential therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Activity

In a study published in Scientific Reports, researchers synthesized a series of pyrazole derivatives from this compound and tested their antimicrobial efficacy. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cancer Therapeutics

A recent investigation focused on the use of benzofuran derivatives as carbonic anhydrase inhibitors. The study found that certain derivatives synthesized from this compound displayed selective inhibition against hCA IX, an isoform associated with hypoxic tumors. These findings suggest that such compounds could be further developed into targeted therapies for cancer .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The table below compares key structural and synthetic attributes of ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate with similar hydrazine-carboxylate derivatives:

Compound Name Core Structure Substituents Molecular Formula Synthesis Yield Key Applications/Notes
This compound Benzofuran + hydrazine-carboxylate Benzofuran-2-carbonyl C₁₂H₁₀N₂O₄ (estimated) Not specified Potential bioactivity inferred from benzofuran analogs
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Benzofuran + hydrazine-carboxylate 4-Methylbenzoyl, phenyl C₂₇H₂₁N₂O₇ Not specified Complex substituents may enhance enzyme inhibition
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine Benzofuran + hydrazine 2,4,6-Trichlorophenyl C₁₅H₁₀Cl₃N₂O Not specified Acid-catalyzed synthesis; crystallography suitability
Methyl (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine-1-carboxylate Chromone + hydrazine-carboxylate Chromone-methylene C₁₂H₁₀N₂O₄ 51% COX-2/15-LOX enzyme inhibition
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate Pyridine + hydrazine-carboxylate 4-Trifluoromethylpyridinyl C₉H₁₀F₃N₃O₂ Not specified Fluorine substituents enhance metabolic stability

Key Observations:

  • Benzofuran vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., trichlorophenyl , trifluoromethyl ) improve stability but may reduce solubility.

Physicochemical Properties

  • Solubility : Benzofuran derivatives (e.g., ) with hydrophobic substituents (e.g., phenyl, trichlorophenyl) exhibit lower aqueous solubility.
  • Stability : Hydrazine-carboxylates with tert-butyl groups (e.g., ) resist acidic hydrolysis better than ethyl esters.

Crystallography and Characterization

  • X-ray Suitability : Benzofuran hydrazines (e.g., ) form stable crystals, enabling precise structural confirmation.

Biological Activity

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis typically involves the reaction of benzofuran derivatives with hydrazine and subsequent modifications to form the desired hydrazinecarboxylate structure. The process often employs methods such as refluxing with hydrazine hydrate in alcohol solvents, leading to high yields of the target compound. For instance, the reaction of ethyl benzofuran-2-carboxylate with hydrazine hydrate has been documented, confirming the formation of various hydrazide derivatives .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase : Some benzofuran derivatives exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA II, which are implicated in cancer progression. This compound may share similar inhibitory properties, although specific KI values for this compound are yet to be established .
  • Anticancer Activity : Research indicates that benzofuran derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, derivatives have shown a significant increase in sub-G1 phase cells in MDA-MB-231 breast cancer cells, suggesting a potential role in cancer therapy .

Anticancer Properties

A study investigating benzofuran derivatives demonstrated that certain compounds led to a notable reduction in cell viability in various cancer cell lines. The introduction of functional groups on the benzofuran ring was found to enhance antiproliferative activity. For instance, methyl and methoxy substitutions at specific positions on the benzofuran ring significantly increased cytotoxicity against A549 lung adenocarcinoma cells .

CompoundCell Line% Viability Reduction
9eMDA-MB-23125.53% (sub-G1 phase)
10hA54964%
10gA54966%

Antimicrobial Activity

Another aspect of the biological profile includes antimicrobial activity. Benzofuran derivatives have shown promise against various pathogens, although specific data regarding this compound is limited. The general trend indicates that modifications to the benzofuran structure can enhance antibacterial and antifungal properties .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via a two-step procedure:

Hydrazide Formation : Reacting methyl 2-(1-benzofuran-2-yl)quinoline-4-carboxylate with hydrazine hydrate in dry ethanol under reflux (4–6 hours) yields the hydrazide intermediate. Excess hydrazine ensures complete conversion .

Carboxylation : The hydrazide is treated with ethyl chloroformate or diethyl carbonate in a polar aprotic solvent (e.g., THF/DMF) under basic conditions (e.g., NaH) to introduce the ethyl carboxylate group. Reaction progress is monitored via TLC, and purification involves column chromatography (n-hexane/ethyl acetate gradients) .

  • Optimization : Key parameters include stoichiometric ratios (hydrazine:carbonyl precursor = 2:1), solvent polarity, and reaction temperature. Recrystallization from methanol improves purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopy :

  • 1H/13C NMR : Confirms the presence of the benzofuran carbonyl (δ ~160–165 ppm) and ethyl carboxylate (δ ~1.3–1.4 ppm for CH3, δ ~4.2–4.3 ppm for CH2) .
  • IR : Identifies N–H stretching (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and benzofuran C–O–C (1250–1300 cm⁻¹) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Crystallization : Slow evaporation from methanol/ethanol yields single crystals. Data collection uses a Bruker D8 Venture diffractometer (Mo Kα radiation) .
  • Refinement : SHELXL refines atomic positions and thermal parameters. Key steps include:

Initial Phasing : SHELXD generates trial structures via dual-space methods.

Model Building : SHELXE iteratively improves electron density maps.

Validation : R-factor (<5%), residual density maps, and Hirshfeld surface analysis ensure accuracy .

  • Case Study : A related hydrazine-carboxylate derivative showed torsional strain in the benzofuran-hydrazine linkage, resolved via SHELXL’s restraints on bond lengths/angles .

Q. What strategies enhance enantioselectivity in derivatives of this compound?

  • Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids in allylation reactions (e.g., Scheme 60) achieves >90% ee. Steric effects in the hydrazine-carboxylate moiety direct nucleophilic attack .
  • Halocyclization : Bromocyclization with Br+(coll)2PF6− in CH2Cl2 under anhydrous conditions forms pyrazolidine derivatives with defined stereocenters. Quenching with cyanide/azide anions stabilizes intermediates .

Q. How can computational methods predict bioactivity and guide structural modifications?

  • Cheminformatics :

  • QSAR Models : Train on derivatives with MIC data (e.g., antitubercular activity). Descriptors include logP, polar surface area, and H-bond donors .
  • Docking : AutoDock Vina simulates binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). The benzofuran carbonyl forms critical H-bonds with Tyr158 .
    • Validation : Synthesize top-ranked virtual hits and test in vitro. A recent study reported MIC = 1.56 µg/mL against M. tuberculosis H37Rv for a nitro-substituted derivative .

Q. What experimental design principles address contradictions in reported biological activity data?

  • Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) arise from:

Assay Variability : Standardize broth microdilution (CLSI guidelines) and use ATCC reference strains .

Solubility Effects : Use DMSO stocks (<1% v/v) to avoid precipitation. Confirm solubility via dynamic light scattering .

Metabolic Stability : Incubate compounds with liver microsomes to identify rapid degradation (e.g., ester hydrolysis), which may explain false negatives .

Methodological Notes

  • Synthetic Challenges : this compound is prone to hydrolysis; store under nitrogen at −20°C .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ions (e.g., [M+H]+ = 331.1052 for C13H12N2O4) .
  • Data Reproducibility : Report reaction yields as isolated masses (not GC/MS integrals) and provide raw NMR/FID files in supplementary materials .

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